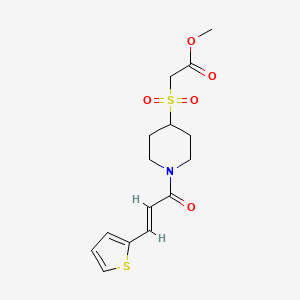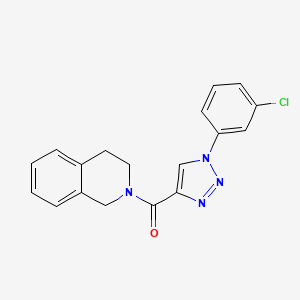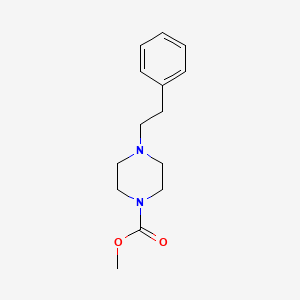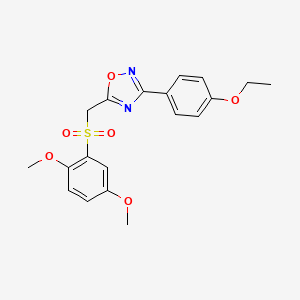
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include studying the compound’s reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .Applications De Recherche Scientifique
1. Synthesis and Characterization
Research indicates that "(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate" has been synthesized and characterized for its chemical structure and properties. The synthesis process involves several steps and techniques to obtain the desired compound with high purity and yield. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the molecular structure and assess the compound's purity.
References:
2. Biological Activity Studies
Studies have investigated the biological activity of "this compound" for potential applications in various scientific fields. Biological assays and experiments have been conducted to evaluate its pharmacological properties, including enzyme inhibition, receptor binding affinity, and cytotoxicity. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic benefits in treating specific diseases or conditions.
References:
3. Drug Delivery Systems
Research has explored the use of "this compound" in the development of novel drug delivery systems. Formulations incorporating the compound as a key component have been investigated for their ability to enhance drug solubility, stability, and bioavailability. These drug delivery systems may offer advantages such as targeted drug delivery, sustained release, and improved therapeutic outcomes.
References:
4. Material Science Applications
Recent studies have explored the potential applications of "this compound" in the field of material science. Researchers have investigated its use as a precursor or building block for synthesizing functional materials with unique properties. These materials may find applications in areas such as catalysis, sensor technology, and organic electronics.
References:
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S2/c1-21-15(18)11-23(19,20)13-6-8-16(9-7-13)14(17)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAQKJJISCXGG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2661134.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2661135.png)
![N-Methyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2661137.png)
![1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid](/img/structure/B2661138.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2661142.png)


![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)
